molecular formula C10H10F2O2 B12562363 2-(Difluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione CAS No. 199011-12-6

2-(Difluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B12562363
CAS No.: 199011-12-6
M. Wt: 200.18 g/mol
InChI Key: UDVOPAYUYXTDHN-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, which is known for its unique chemical properties and potential applications in various scientific domains. The presence of the difluoromethyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione typically involves the introduction of the difluoromethyl group into a pre-existing cyclohexadiene framework. One common method is the difluoromethylation of cyclohexadiene derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions . The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes can utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated cyclohexane derivatives .

Scientific Research Applications

2-(Difluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
  • 2-(Methyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
  • 2-(Chloromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione

Uniqueness

2-(Difluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and methyl analogs, the difluoromethyl group offers a balance between lipophilicity and hydrogen bond donor ability, making it particularly valuable in medicinal chemistry .

Properties

CAS No.

199011-12-6

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2-(difluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H10F2O2/c1-4-5(2)9(14)7(10(11)12)6(3)8(4)13/h10H,1-3H3

InChI Key

UDVOPAYUYXTDHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)C(F)F)C

Origin of Product

United States

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